molecular formula C17H15N3O B12047828 (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone CAS No. 618091-04-6

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone

Cat. No.: B12047828
CAS No.: 618091-04-6
M. Wt: 277.32 g/mol
InChI Key: SYUICTFALBBYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone is a heterocyclic compound with the molecular formula C17H15N3O It is a member of the pyrazole family, characterized by a pyrazole ring substituted with an amino group, a phenyl group, and an O-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with O-tolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-phenyl-1H-pyrazol-4-YL)(phenyl)methanone
  • (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
  • (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(phenyl)methanone

Uniqueness

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

618091-04-6

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-(2-methylphenyl)methanone

InChI

InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)16(21)15-11-19-20(17(15)18)13-8-3-2-4-9-13/h2-11H,18H2,1H3

InChI Key

SYUICTFALBBYSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.